4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene

Description

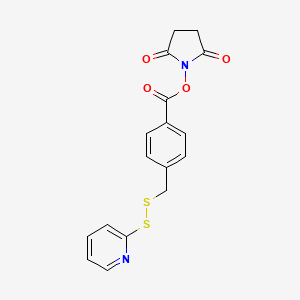

4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene is a heterobifunctional crosslinker widely used in bioconjugation, particularly for synthesizing antibody-drug conjugates (ADCs) and immunotoxins. Its structure comprises two functional groups: a succinimidyl ester for amine group reactivity and a pyridyldithio moiety for thiol coupling . The compound generates a hindered disulfide bond, where a methyl group and a benzene ring adjacent to the disulfide sterically protect it from rapid cleavage by thiolate anions in vivo, enhancing stability compared to conventional disulfide linkers . This property makes it valuable for applications requiring prolonged circulation, such as targeted cancer therapies. Studies demonstrate its use in linking monoclonal antibodies to cytotoxic agents, achieving improved pharmacokinetics and antitumor efficacy .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(pyridin-2-yldisulfanyl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S2/c20-15-8-9-16(21)19(15)23-17(22)13-6-4-12(5-7-13)11-24-25-14-3-1-2-10-18-14/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWUUFREFCAFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CSSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene typically involves the reaction of 4-carboxyphenyl-2-pyridyldisulfide with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography and stored under desiccated conditions to maintain stability .

Chemical Reactions Analysis

Core Reaction Mechanisms

SMPT contains two reactive groups:

-

N-hydroxysuccinimide (NHS) ester : Reacts with primary amines (ε-amino groups of lysine) to form stable amide bonds.

-

Pyridyldithiol group : Undergoes thiol-disulfide exchange with sulfhydryl (-SH) groups (e.g., cysteine residues) to form disulfide linkages.

The sequential reaction steps are:

-

Amine Conjugation : NHS ester reacts with amines at pH 7–9, releasing N-hydroxysuccinimide.

-

Sulfhydryl Conjugation : Pyridyldithiol group reacts with free thiols, releasing 2-mercaptopyridine as a byproduct .

Substitution Reactions

Primary Amine Targeting :

-

Reaction Conditions : Performed in anhydrous DMF or DMSO at 4–25°C .

-

Stoichiometry : Typically 5–20 molar excess of SMPT to target protein .

-

Byproduct Detection : Release of N-hydroxysuccinimide (λ<sub>max</sub> 260 nm) confirms reaction completion .

Thiol-Disulfide Exchange Reactions

Key Features :

-

Reversibility : Disulfide bonds are cleavable under reducing conditions (e.g., DTT, TCEP) .

-

Hindered Disulfide : The methyl group adjacent to the disulfide bond in SMPT increases steric hindrance, enhancing conjugate stability in circulation .

Kinetic Parameters :

| Parameter | Value (SMPT) | Value (SPDP⁴) |

|---|---|---|

| Reaction Rate (k, M⁻¹s⁻¹) | 3.4 × 10⁻² | 1.2 × 10⁻² |

| Half-Life (T₁/₂, h)⁴ | 139.7 ± 9.2 | 72.1 ± 8.4 |

Data derived from comparative immunotoxin stability studies .

Reduction Reactions

SMPT-linked disulfides are selectively cleaved by:

-

Tris(2-carboxyethyl)phosphine (TCEP) : Effective at lower concentrations (1–5 mM).

Reduction Efficiency :

| Reductant | [Concentration] | Time (min) | Cleavage Efficiency (%) |

|---|---|---|---|

| DTT | 10 mM | 30 | 95 ± 3 |

| TCEP | 5 mM | 15 | 98 ± 2 |

Adapted from redox-responsive ligation studies .

Comparative Reactivity with Analogous Linkers

| Linker | Disulfide Stability⁴ | Amine Reactivity (k, M⁻¹s⁻¹) |

|---|---|---|

| SMPT | High | 3.4 × 10⁻² |

| SPDP | Moderate | 1.2 × 10⁻² |

| Sulfo-SMCC | Non-cleavable | 4.8 × 10⁻² |

Key advantage: SMPT balances stability and controlled drug release .

Degradation Pathways

-

Hydrolysis : NHS ester hydrolyzes in aqueous buffers (t₁/₂ = 4–6 h at pH 7.4) .

-

Oxidative Degradation : Disulfide bonds oxidize to sulfonic acids under prolonged O₂ exposure.

Industrial-Scale Reaction Optimization

Scientific Research Applications

4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene has a wide range of applications in scientific research:

Chemistry: Used as a cross-linking reagent to study protein-protein interactions and to stabilize protein complexes.

Biology: Facilitates the conjugation of antibodies to enzymes or fluorescent dyes for use in immunoassays and imaging techniques.

Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: Utilized in the production of diagnostic kits and biosensors

Mechanism of Action

The mechanism of action of 4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene involves the formation of covalent bonds with target molecules. The NHS ester reacts with primary amines to form stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds. These reactions enable the formation of stable conjugates that can be used in various biochemical and therapeutic applications .

Comparison with Similar Compounds

4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene

- Reactive Groups : Succinimidyl ester (amine-reactive) and pyridyldithio (thiol-reactive).

- Linkage Type : Hindered disulfide bond (slower cleavage due to steric hindrance).

- Applications: Immunotoxins, ADCs requiring enhanced in vivo stability .

N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

2-Iminothiolane (2IT)

N-Succinimidyl(4-iodoacetyl)aminobenzoate (SIAB)

- Reactive Groups : Succinimidyl ester (amine-reactive) and iodoacetyl (thiol-reactive).

- Linkage Type: Thioether bond (non-cleavable).

- Applications : Stable conjugates with maleimide-like reactivity .

Stability and Performance

- In Vivo Stability: SMPT-linked immunotoxins exhibit a plasma half-life of ~48 hours in mice, compared to 8 hours for 2IT-linked counterparts. After 48 hours, 10% of SMPT conjugates remained in circulation versus 1.5% for 2IT .

- Resistance to Cleavage : The hindered disulfide in SMPT reduces susceptibility to thiolate anion attack, whereas SPDP and 2IT disulfields degrade rapidly .

- Therapeutic Efficacy : SMPT conjugates maintain cytotoxicity equivalent to SPDP or 2IT in vitro but show superior tumor suppression in vivo due to prolonged exposure .

Data Table: Key Properties of Crosslinkers

Notes on Classification Discrepancies

Some sources classify this compound as a "non-cleavable" linker , likely due to its resistance to plasma thiols. However, its hindered disulfide bond remains cleavable under reducing intracellular conditions (e.g., in lysosomes), distinguishing it from truly non-cleavable linkers like SMCC or SIAB . This intermediate stability balances circulation longevity and controlled payload release, making it a versatile tool in ADC design.

Biological Activity

4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene (commonly referred to as SODT) is a compound that has garnered attention in the field of bioconjugation and drug delivery due to its unique chemical properties. Its structure includes a succinimidyl group that facilitates conjugation reactions, making it a valuable tool in the development of targeted therapies, particularly in cancer treatment.

Chemical Structure and Properties

The molecular formula of SODT is , with a molecular weight of approximately 366.43 g/mol. The compound features functional groups that allow for selective binding to biological molecules, enhancing its utility in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O4S2 |

| Molecular Weight | 366.43 g/mol |

| CAS Number | 160854-54-6 |

The biological activity of SODT primarily stems from its ability to form stable conjugates with biomolecules, such as proteins and peptides. This is facilitated by the succinimidyl group, which reacts with amine groups on target molecules to form stable amide bonds. The presence of the pyridyldithio moiety allows for further functionalization and cross-linking, which can enhance the pharmacological properties of therapeutic agents.

Anticancer Applications

SODT has been investigated for its potential in targeted drug delivery systems. Research indicates that compounds like SODT can be conjugated to anticancer drugs, allowing for selective targeting of cancer cells while minimizing effects on healthy tissues.

Case Study: Targeted Drug Delivery

In a study published in Drug Design, Development and Therapy, researchers explored the use of SODT-conjugated cytotoxic agents in ovarian cancer models. The results demonstrated enhanced internalization of the drug into FRα-overexpressing tumor cells, leading to increased cytotoxicity compared to non-conjugated agents. This highlights the potential of SODT in improving therapeutic outcomes in oncology.

Bioconjugation Techniques

SODT's ability to facilitate bioconjugation is significant in developing antibody-drug conjugates (ADCs). The following table summarizes various studies focusing on bioconjugation techniques involving SODT:

| Study Reference | Target Molecule | Outcome |

|---|---|---|

| Basal et al., PLoS One | Folate Receptor α | Enhanced internalization and cytotoxicity |

| Hansen et al., Cell Signal | STAT3 | Mediated activation leading to tumor growth |

| Moore et al., Cancer | Anti-FRα Antibody | Improved efficacy with reduced side effects |

Toxicological Considerations

While SODT shows promise in targeted therapies, understanding its toxicological profile is crucial. Studies evaluating the safety and efficacy of SODT-conjugated compounds indicate manageable toxicity levels when administered at therapeutic doses. However, further research is needed to fully elucidate its long-term effects.

Q & A

What is the mechanistic role of 4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene in antibody-drug conjugate (ADC) synthesis?

Answer:

This compound is a heterobifunctional linker with two reactive groups:

- N-hydroxysuccinimide (NHS) ester : Reacts with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds.

- 2-pyridyldithio group : Forms disulfide bonds with thiols (e.g., reduced cysteine residues on toxins or payloads), enabling controlled drug release in reductive environments (e.g., lysosomes).

Its non-cleavable nature (due to steric hindrance around the disulfide bond) enhances plasma stability compared to cleavable linkers like SPDP .

How can researchers optimize conjugation protocols using this linker to minimize aggregation?

Answer:

Key parameters for reproducible conjugation:

- Molar ratio : A 10:1 linker-to-antibody ratio is common to avoid over-conjugation and aggregation .

- Reaction conditions : Incubate at 4°C for 48 hours to maintain antibody integrity while ensuring complete NHS ester-amine coupling .

- Purification : Use size-exclusion chromatography or nickel affinity columns (for His-tagged payloads) to remove unconjugated linkers or payloads .

For example, in a colorectal cancer model, GUCY2C-targeted ADCs achieved optimal cytotoxicity with a 1:3 antibody-to-payload ratio and hydroxylamine deprotection for thiol activation .

What structural features of this linker improve ADC stability, and how do they compare to other non-cleavable linkers?

Answer:

The alpha-methyl group adjacent to the disulfide bond introduces steric hindrance, reducing susceptibility to thiol-disulfide exchange in plasma. Comparative studies show:

- vs. SPDP : this compound exhibits 3–5× longer half-life in human serum due to hindered disulfide cleavage .

- vs. SMCC : Unlike SMCC’s thioether bonds (irreversible), its disulfide linkage allows payload release in intracellular compartments, balancing stability and efficacy .

How do researchers validate conjugation efficiency and linker stability in preclinical models?

Answer:

- Conjugation efficiency : Quantify using HPLC-SEC to separate conjugated vs. free antibody, or LC-MS to confirm molecular weight shifts .

- Stability assays :

- Plasma stability : Incubate ADCs in human serum (37°C, 72 hrs) and measure intact conjugate levels via ELISA or SDS-PAGE .

- Reductive cleavage : Treat with 10 mM DTT and monitor payload release via fluorescence or cytotoxicity assays .

In a lung metastasis model, ADCs with this linker retained >90% stability after 48 hours in circulation, correlating with prolonged survival in mice .

What experimental strategies address discrepancies in linker stability reported across studies?

Answer:

Discrepancies often arise from:

- Serum thiol content : Higher endogenous thiols (e.g., in murine vs. human serum) accelerate disulfide reduction. Pre-treat serum with iodoacetamide to block free thiols .

- Payload hydrophobicity : Bulky payloads (e.g., auristatins) may shield the disulfide bond, artificially inflating stability. Use hydrophilic spacers (e.g., PEG4) to standardize assays .

How does this linker perform in targeted immunotoxins compared to traditional ADC platforms?

Answer:

In immunotoxins (e.g., HD37-SMPT-dgA targeting CD19+ B-cells):

- Payload delivery : The linker enables efficient ricin A chain internalization without premature release, achieving IC50 values <1 nM in vitro .

- Toxicity profile : Hindered disulfide bonds reduce off-target toxicity; in Phase I trials, dose-limiting neutropenia occurred only at the highest doses (≥1.8 mg/kg) .

What are the limitations of using this linker in pH-sensitive or enzyme-rich tumor microenvironments?

Answer:

- Lysosomal degradation : While stable in plasma, the linker’s disulfide bond is cleaved by glutathione in lysosomes, but slower than cleavable linkers (e.g., Val-Cit). This may delay payload release in tumors with low glutathione .

- Protease resistance : Unlike peptide-based linkers, its non-peptidic structure avoids degradation by extracellular proteases (e.g., MMP-2/9), improving tumor accumulation .

How can researchers modulate the linker’s reactivity for site-specific conjugation?

Answer:

- Thiol engineering : Introduce cysteine residues at antibody hinge regions via site-directed mutagenesis, enabling controlled conjugation .

- Dual-linker systems : Combine with maleimide-based linkers (e.g., SMCC) for orthogonal conjugation of multiple payloads .

For example, a dual-payload ADC using this compound and SMCC achieved synergistic cytotoxicity in HER2+ breast cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.